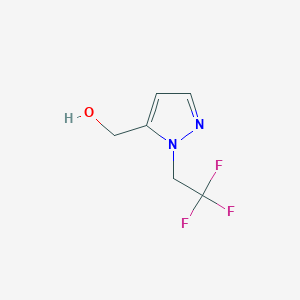

(2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tetrahydro-1,4-methanonaphthalene derivatives has been described through various chemical reactions. For example, irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in acidic methanol leads to products representing novel anti-Markovnikov addition across the methylene double bond (Morrison & Nylund, 1976). This method could potentially be adapted for the synthesis of (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydro-1,4-methanonaphthalene derivatives has been analyzed through various techniques, including NMR. For example, the study of alkyl tetrahydro-1,4-methanonaphthalenes as model compounds provides insights into the influence of molecular shape on reorientational dynamics in liquids (Gruhlke & Dölle, 1998). These studies are essential for understanding the structural characteristics that may influence the physical and chemical properties of this compound.

Chemical Reactions and Properties

Chemical reactions involving tetrahydro-1,4-methanonaphthalene derivatives demonstrate the compound's reactivity and potential for various transformations. The di-π-methane rearrangements of 1,4-dihydro-1,4-methano- and -ethanonaphthalene diols show how light can induce structural rearrangements, leading to complex molecular structures (Fuerniss et al., 1976). These studies help elucidate the types of chemical reactions that this compound might undergo.

Physical Properties Analysis

The physical properties of tetrahydro-1,4-methanonaphthalene derivatives, such as molecular motion and dynamics in liquid, have been explored through relaxation times and NOE factors, providing insights into the molecule's behavior in different states (Schlenz et al., 1995). Understanding these properties is crucial for predicting how this compound behaves under various conditions.

Chemical Properties Analysis

The chemical properties of tetrahydro-1,4-methanonaphthalene derivatives, including reactivity and interaction with other molecules, have been studied extensively. For instance, the cycloaddition reactions of the Methano[10]annulene derivative demonstrate the compound's reactivity towards electron-deficient dienophiles (Halton & Russell, 1991). Such reactions could provide a framework for understanding the reactivity of this compound towards various chemical agents.

Wissenschaftliche Forschungsanwendungen

Chiral Inducer Synthesis

The compound (2R,3S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-diol is utilized in the synthesis of chiral inducers. Specifically, a practical approach to synthesize chiral inducer (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-diol has been developed, highlighting the role of such compounds in asymmetric organic synthesis. This synthesis involves highly regioselective steps and the use of methanol and common alkali liquor for protection and deprotection of groups, respectively (Xie et al., 2015).

Asymmetric Synthesis

The compound is also noted for its applications in asymmetric synthesis. It's been used in synthetic methods focusing on region-selective transformation, again employing methanol as a methylating reagent and common inorganic alkali liquor, showcasing the importance of green chemistry in these processes (Hu & Shan, 2020).

1,3-Dipolar Cycloadditions

In another study, the reaction of 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione with thiocarbonyl ylides resulted in the formation of polycyclic tetrahydrothiophene derivatives, demonstrating the compound’s role in chemo- and stereoselective 1,3-dipolar cycloadditions (Mlostoń, Celeda, & Heimgartner, 2003).

Crown Ether Synthesis

Additionally, the compound has been used as a foundational material in the synthesis of crown ethers. Specifically, symmetric bis-methanonaphthalene-fused crown ethers were constructed, indicating its utility in the synthesis of complex organic molecules (Chou, Chen, & Chen, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(9S,10R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-8-5-9(11(10)13)7-4-2-1-3-6(7)8/h1-4,8-13H,5H2/t8?,9?,10-,11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBAQAHAWLUGNK-HWACXVBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1C3=CC=CC=C23)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C1C3=CC=CC=C23)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)